3-(Chloromethyl)furo[2,3-b]pyridine
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Overview
Description
3-(Chloromethyl)furo[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chloromethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)furo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpyridine with potassium permanganate to form 3-picolinic acid, which is then esterified to produce methyl pyridine-3-carboxylate. This ester is subsequently reduced to 3-pyridinemethanol, which reacts with thionyl chloride to yield 3-(Chloromethyl)pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
N-Chlorosuccinimide and Sodium Hypochlorite: These reagents are used for chlorination reactions.
Thionyl Chloride: Used in the synthesis of the chloromethyl group.
Major Products:
3-Imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides: Formed through chlorination reactions.
Scientific Research Applications
3-(Chloromethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer agents due to its ability to disrupt key cellular signaling pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)furo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparison with Similar Compounds
3-Fluoropyridines: These compounds share a similar pyridine ring structure but with a fluorine substituent instead of a chloromethyl group.
Nicotinonitriles: These derivatives also contain a pyridine ring and have been studied for their cytotoxic activities.
Uniqueness: 3-(Chloromethyl)furo[2,3-b]pyridine is unique due to its fused furan-pyridine ring system and the presence of a reactive chloromethyl group, which allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-(chloromethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2 |
InChI Key |
CBTFPUNVPHPQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2CCl |
Origin of Product |
United States |
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